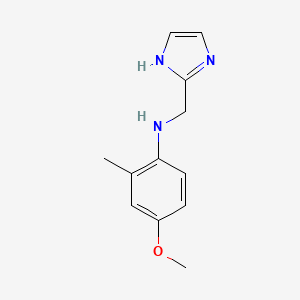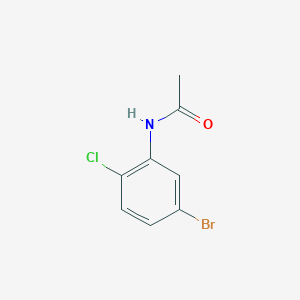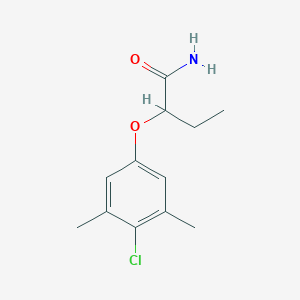![molecular formula C14H17NO5S B7568495 3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568495.png)
3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid, also known as DTNB or Ellman's reagent, is a chemical compound commonly used in biochemical research. It is a yellow-colored, water-soluble compound that is widely used to measure the concentration of thiol groups in proteins and other biological molecules. DTNB is a versatile compound that has been used in various applications, including enzyme kinetics, protein-protein interactions, and drug discovery.
作用機序
3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid reacts with thiol groups through a nucleophilic attack mechanism, forming a mixed disulfide intermediate. The intermediate then undergoes a thiol-disulfide exchange reaction with another thiol group, forming a stable product that can be measured spectrophotometrically. The reaction is highly specific for thiol groups and does not react with other functional groups, such as amino and carboxyl groups.
Biochemical and Physiological Effects:
3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid is a relatively safe compound that does not have any significant biochemical or physiological effects. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues or organs. However, high concentrations of 3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid can be toxic to cells and can cause oxidative damage to proteins and other biomolecules.
実験室実験の利点と制限
3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid is a versatile compound that has several advantages for lab experiments. It is a highly specific reagent that reacts only with thiol groups, which makes it ideal for studying thiol-containing proteins and other biomolecules. The reaction is rapid and can be measured spectrophotometrically, which allows for high-throughput screening of large numbers of samples. However, 3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid has some limitations, including its sensitivity to pH and temperature, which can affect the rate of the reaction. In addition, 3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid can be affected by other compounds present in the sample, which can interfere with the measurement of thiol groups.
将来の方向性
3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid has several potential future directions in scientific research. One area of interest is the development of new assays for measuring thiol groups in biological samples. This could involve the use of new reagents or modifications to the existing 3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid assay. Another potential direction is the use of 3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid in drug discovery, particularly in the development of drugs that target thiol-containing proteins. Finally, 3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid could be used in the study of oxidative stress and its effects on biomolecules, particularly in the context of aging and age-related diseases.
合成法
The synthesis of 3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid involves the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) with L-cysteine. The reaction takes place in a basic solution, and the resulting product is purified using column chromatography. The yield of 3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid synthesis is typically high, and the purity of the compound can be confirmed using various analytical techniques, such as NMR and HPLC.
科学的研究の応用
3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid is widely used in scientific research, particularly in the field of biochemistry. One of the most common applications of 3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid is in the measurement of thiol groups in proteins. Thiol groups are important functional groups that are involved in various biological processes, including enzyme catalysis, protein folding, and redox signaling. 3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid reacts with thiol groups to form a yellow-colored product that can be measured spectrophotometrically. This assay is widely used to study the kinetics of enzyme-catalyzed reactions and to measure the concentration of thiol groups in biological samples.
特性
IUPAC Name |
3-[(1,1-dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c16-13(11-6-7-21(19,20)9-11)15-8-12(14(17)18)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHJIFGXCSIJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NCC(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(methylamino)ethyl]quinoline-6-carboxamide](/img/structure/B7568449.png)



![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-2-phenylpropanoic acid](/img/structure/B7568479.png)
![3-[(3-Bromobenzoyl)amino]-2-phenylpropanoic acid](/img/structure/B7568497.png)
![3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568500.png)

![1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol](/img/structure/B7568511.png)